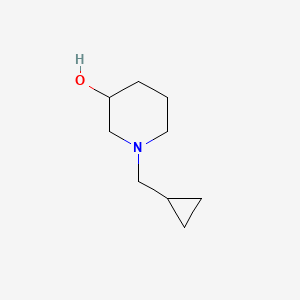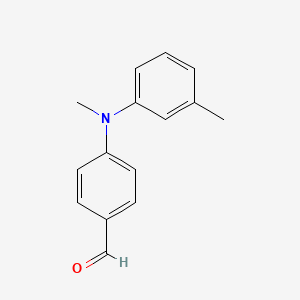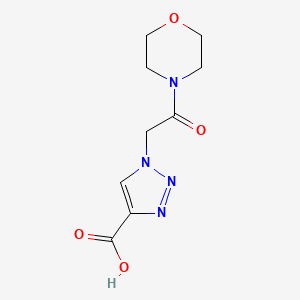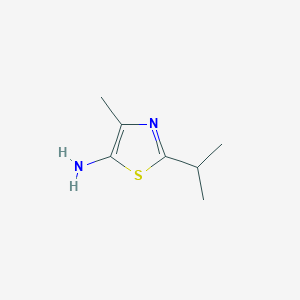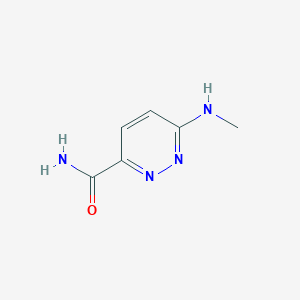
(4-Methyl-2-phenoxyphenyl)methanamine
Übersicht
Beschreibung
(4-Methyl-2-phenoxyphenyl)methanamine, also known as MPMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPMP belongs to the class of arylalkylamines, and it possesses a unique chemical structure that makes it an interesting molecule for research purposes.
Wissenschaftliche Forschungsanwendungen
Serotonin/Noradrenaline Reuptake Inhibition
A study by Whitlock et al. (2008) highlights a novel series of 1-(2-phenoxyphenyl)methanamines, including (4-Methyl-2-phenoxyphenyl)methanamine, demonstrating selective dual serotonin and noradrenaline reuptake pharmacology. This research indicates potential applications in modulating neurotransmitter levels in the brain, which is relevant in the treatment of depression and anxiety disorders (Whitlock, Blagg, & Fish, 2008).
QSAR Models for Biological Activities
Mente et al. (2008) utilized quantitative structure-activity relationship (QSAR) models to analyze activities of phenoxyphenyl-methanamine compounds, including (4-Methyl-2-phenoxyphenyl)methanamine. These models help understand the structure-activity relationships and predict the biological activities of these compounds, aiding in the design of more effective drugs (Mente, Gallaschun, Schmidt, Lebel, Vanase-Frawley, & Fliri, 2008).
Synthesis and Characterization Techniques
Shimoga et al. (2018) describe the successful synthesis of a compound related to (4-Methyl-2-phenoxyphenyl)methanamine, using p-Toluic hydrazide and glycine. The study emphasizes techniques like FT-IR, DSC, and NMR, which are critical in the synthesis and characterization of such compounds (Shimoga, Shin, & Kim, 2018).
Photocytotoxicity in Cancer Treatment
Basu et al. (2015) explored the use of iron(III) complexes of pyridoxal Schiff bases, similar in structure to (4-Methyl-2-phenoxyphenyl)methanamine, in cancer treatment. They found these complexes display remarkable photocytotoxicity in various cancer cells, suggesting potential applications in targeted cancer therapies (Basu, Pant, Hussain, Kondaiah, & Chakravarty, 2015).
Anticonvulsant Activities
Pandey and Srivastava (2011) synthesized novel Schiff bases of 3-aminomethyl pyridine, structurally related to (4-Methyl-2-phenoxyphenyl)methanamine, and evaluated them for anticonvulsant activity. This indicates potential applications in the development of new anticonvulsant drugs (Pandey & Srivastava, 2011).
Eigenschaften
IUPAC Name |
(4-methyl-2-phenoxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-11-7-8-12(10-15)14(9-11)16-13-5-3-2-4-6-13/h2-9H,10,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSAHOPIFMDHIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methyl-2-phenoxyphenyl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



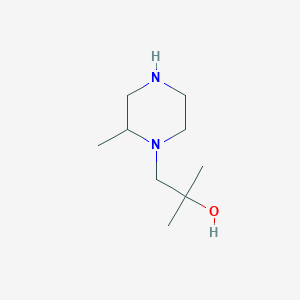


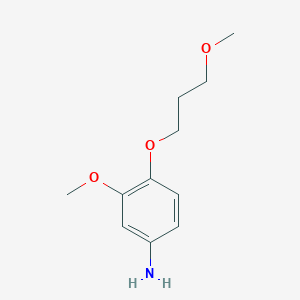

![1-[Methyl(propan-2-yl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B1428038.png)

![{[(2,4-Difluorophenyl)methyl]carbamoyl}formic acid](/img/structure/B1428041.png)
